1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide
Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with an imidazole ring at the 6-position, a piperidine-3-carboxamide group at the 3-position, and an N-(2-chlorophenyl) substituent. Its molecular formula is C₁₉H₁₈ClN₇O, with a molecular weight of 395.85 g/mol.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-5-1-2-6-16(15)22-19(27)14-4-3-10-25(12-14)17-7-8-18(24-23-17)26-11-9-21-13-26/h1-2,5-9,11,13-14H,3-4,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVACEAJTXYLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a piperidine ring substituted with a pyridazine and imidazole moiety, as well as a chlorophenyl group. This complex structure is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which leads to cell cycle arrest and subsequent cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
| A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM . This suggests its potential as a lead compound for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 4.69 | Strong |
| Escherichia coli | 5.64 | Strong |
| Pseudomonas aeruginosa | 11.29 | Moderate |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The imidazole and pyridazine moieties are crucial for binding interactions that modulate enzyme activity, leading to the observed pharmacological effects .
Case Studies
- Anticancer Study : A recent publication reported on the synthesis and biological evaluation of several derivatives based on this compound. It was found that modifications at the piperidine nitrogen significantly enhanced anticancer activity, suggesting that structural optimization could lead to more potent analogs .
- Antimicrobial Research : Another study focused on the antimicrobial properties of related compounds, demonstrating that halogen substitutions on the phenyl ring increased antibacterial activity. This finding supports the hypothesis that electronic properties play a significant role in bioactivity .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of this compound in cancer treatment. The compound exhibits significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. Its mechanism of action involves the induction of apoptosis and inhibition of tumor growth through the modulation of specific signaling pathways related to cell survival and proliferation .
Case Study : In vitro assays demonstrated that the compound showed better efficacy than traditional chemotherapeutics like bleomycin, suggesting its potential as a novel anticancer agent. The structure of the compound allows for enhanced interaction with protein targets involved in cancer progression, making it a candidate for further development in oncology .
Neurodegenerative Diseases
The compound has also been investigated for its effects on neurodegenerative diseases such as Alzheimer's. Research indicates that derivatives of piperidine compounds can inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions .
Case Study : A study focused on piperidine derivatives revealed that modifications to the piperidine ring can lead to improved binding affinities for target enzymes, thereby enhancing their therapeutic effects against cognitive decline associated with Alzheimer's disease .
Endocannabinoid System Modulation
Another promising application of this compound lies in its potential to modulate the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). This enzyme is responsible for degrading 2-arachidonoylglycerol, an endocannabinoid that plays a role in pain and inflammation regulation. Inhibiting MAGL can lead to increased levels of this endocannabinoid, providing analgesic and anti-inflammatory effects .
Case Study : Research has shown that selective MAGL inhibitors derived from piperidine scaffolds exhibit significant therapeutic benefits in models of chronic pain and inflammation, highlighting the versatility of this compound in treating various pathologies related to the endocannabinoid system .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide. Variations in substituents on the piperidine ring and imidazole moieties have been shown to significantly affect biological activity.
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl | Enhances binding affinity to target proteins |
| Imidazole | Improves solubility and bioavailability |
| Piperidine modifications | Alters enzyme inhibition profile |
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Pyridazine vs. Benzodioxole/Pyrazole: The target compound’s pyridazine core (vs. benzodioxole in Compound 4 or pyrazole in the compound) may enhance π-π stacking interactions with biological targets. Pyridazine derivatives are known for their electron-deficient nature, which could improve binding to fungal CYP51 enzymes .
- The hydrazinecarboxamide moiety in Compound 4 introduces additional hydrogen-bonding capacity, correlating with its observed antifungal efficacy (MIC range: 8–32 µg/mL against tested fungi) .
Computational and Crystallographic Findings
- Compound 4 exhibited a planar conformation confirmed by X-ray crystallography (space group P2₁/c, β = 100.774°), with Hirshfeld surface analysis revealing dominant H···O/N interactions (44.2% contribution) . DFT calculations highlighted a HOMO-LUMO gap of 3.68 eV, suggesting moderate reactivity .
- The target compound’s piperidine-3-carboxamide group likely adopts a chair conformation, as seen in related piperidine derivatives, which may influence binding pocket accessibility .
Antifungal Activity Trends
- Compound 4’s antifungal potency is attributed to its benzodioxole-imidazole hybrid structure, which may disrupt fungal ergosterol biosynthesis. In contrast, the target compound’s pyridazine-imidazole core could target different pathways, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
